molecular formula C11H9ClN2O B1305917 2-Chloro-N-quinolin-6-yl-acetamide CAS No. 122097-66-9

2-Chloro-N-quinolin-6-yl-acetamide

Cat. No. B1305917
CAS RN: 122097-66-9
M. Wt: 220.65 g/mol
InChI Key: KIDJEPGWKAUPNX-UHFFFAOYSA-N
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Description

2-Chloro-N-quinolin-6-yl-acetamide is a chemical compound with the CAS Number: 122097-66-9 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 2-chloro-N-(6-quinolinyl)acetamide .


Molecular Structure Analysis

The linear formula of 2-Chloro-N-quinolin-6-yl-acetamide is C11H9ClN2O . The InChI code for this compound is 1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-quinolin-6-yl-acetamide include its molecular weight (220.66) and its linear formula (C11H9ClN2O) .

Scientific Research Applications

Anticancer Activity

2-Chloro-N-quinolin-6-yl-acetamide: has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound, such as 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, show activity against non-small cell lung cancer cell lines with an inhibition concentration (IC50) of 29.4 μM . The molecular docking studies suggest that these compounds have lower binding energy with key proteins in the PI3K/AKT/mTOR pathway, which is significant in cancer progression .

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies to explore interactions with various proteins. This is particularly useful in the design of new drugs, as it can predict how the compound might interact with biological targets and influence signaling pathways like PI3K/AKT/mTOR .

Pharmacophoric Moiety

Quinoline, a component of 2-Chloro-N-quinolin-6-yl-acetamide , is a valuable pharmacophoric moiety. It forms the basis for biologically significant molecules with diverse therapeutic profiles, including antimalarial, antimicrobial, and anticancer activities .

Antimalarial Properties

Compounds based on the 4-aminoquinoline structure are known for their antimalarial properties. By modifying the quinoline moiety, researchers can develop new antimalarial drugs with potentially improved efficacy and reduced resistance .

Antimicrobial Effects

The quinoline structure is also associated with antimicrobial effects. This makes 2-Chloro-N-quinolin-6-yl-acetamide a candidate for the development of new antimicrobial agents that could be effective against a range of bacterial and viral infections .

Chemical Synthesis

2-Chloro-N-quinolin-6-yl-acetamide: can be used as a starting material or intermediate in the synthesis of more complex chemical entities. Its reactivity due to the chloro and acetamide groups makes it versatile for various chemical transformations .

Biological Evaluation

This compound is subject to biological evaluation to determine its efficacy and safety profile. Such evaluations are crucial in the early stages of drug development to assess the potential of new therapeutic agents .

ADME Profile Prediction

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) profile can be predicted to ensure that it has the desirable properties for a drug candidate. This includes good bioavailability, proper distribution within the body, efficient metabolism, and safe excretion .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-N-quinolin-6-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDJEPGWKAUPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-quinolin-6-yl-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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